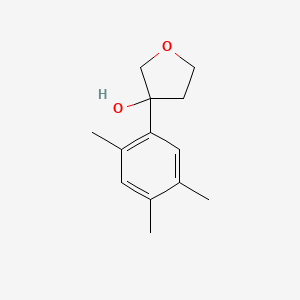

3-(2,4,5-Trimethylphenyl)oxolan-3-ol

Beschreibung

3-(2,4,5-Trimethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group and a 2,4,5-trimethylphenyl substituent at the 3-position of the oxolane ring. This compound combines the rigidity of the aromatic trimethylphenyl group with the polar hydroxyl functionality, influencing its physicochemical properties and reactivity.

Eigenschaften

IUPAC Name |

3-(2,4,5-trimethylphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-11(3)12(7-10(9)2)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHOSXYFGLNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2(CCOC2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2,4,5-trimethylphenyl group introduces significant steric bulk and hydrophobicity, reducing aqueous solubility compared to simpler oxolane derivatives. For example:

- 3-(4-Methylphenyl)oxolan-3-ol (hypothetical analog with fewer methyl groups) would exhibit higher solubility in polar solvents due to reduced steric hindrance and hydrophobicity.

- 3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy (methoxy-substituted analog) would show even lower water solubility due to the absence of a hydrophilic hydroxyl group.

Reactivity and Stability

- Hydroxyl Group Reactivity : The hydroxyl group in 3-(2,4,5-Trimethylphenyl)oxolan-3-ol enables typical alcohol reactions (e.g., esterification, oxidation). In contrast, analogs with methoxy or alkyl ether groups (e.g., 3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy) would resist oxidation but exhibit lower hydrogen-bonding capacity.

- Steric Protection : The bulky trimethylphenyl group may shield the oxolane ring from electrophilic attacks, enhancing stability compared to less-substituted analogs like 3-phenyloxolan-3-ol.

Data Table: Comparative Analysis of Oxolane Derivatives

*Hypothetical analogs inferred from structural trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.